molecular formula C23H22N4O2S2 B11129104 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11129104
M. Wt: 450.6 g/mol
InChI Key: PAYWCPJDVHPVJD-PDGQHHTCSA-N
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Description

This compound belongs to a class of heterocyclic molecules characterized by a fused pyrido[1,2-a]pyrimidin-4-one core linked to a thiazolidinone moiety via a conjugated methylidene bridge. The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which influences electronic conjugation and intermolecular interactions . Key structural features include:

  • The 2-thioxo group enhances electron delocalization.
  • Pyrido[1,2-a]pyrimidin-4-one core: Functionalized at the 2-position with a 2-methylpropyl (isobutyl) amino group, contributing to lipophilicity and steric bulk.
  • Conjugated system: The methylidene bridge between the two rings facilitates charge transfer, which may impact photophysical properties and redox behavior .

Properties

Molecular Formula

C23H22N4O2S2

Molecular Weight

450.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N4O2S2/c1-15(2)13-24-20-17(21(28)26-11-7-6-10-19(26)25-20)12-18-22(29)27(23(30)31-18)14-16-8-4-3-5-9-16/h3-12,15,24H,13-14H2,1-2H3/b18-12-

InChI Key

PAYWCPJDVHPVJD-PDGQHHTCSA-N

Isomeric SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4

Canonical SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a benzylidene derivative with thiourea under basic conditions to form the thiazolidinone ring.

    Pyridopyrimidine Formation: The pyridopyrimidine moiety is constructed through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.

    Final Coupling: The final step involves coupling the thiazolidinone and pyridopyrimidine intermediates under specific conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent choice to accommodate larger volumes.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C26H27N5O2SC_{26}H_{27}N_{5}O_{2}S, with a molecular weight of approximately 453.6 g/mol. The structure features a pyrido[1,2-a]pyrimidinone core coupled with a thiazolidinone moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that it may interfere with mitotic processes in cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mode of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Apoptosis Induction

The compound triggers apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. This leads to increased levels of reactive oxygen species (ROS), which can damage cellular components and promote cell death .

Inhibition of Enzymatic Activity

It has been shown to inhibit specific enzymes involved in metabolic pathways critical for cell survival in both microbial and cancer cells. For instance, inhibition of topoisomerases has been noted, which is a common target for many anticancer agents.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations). The study utilized flow cytometry to analyze cell cycle distribution and confirmed G2/M phase arrest as a key mechanism of action .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter greater than 15 mm at concentrations above 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.

Data Summary Table

ApplicationBiological ActivityMechanism of ActionReferences
AnticancerInhibition of cell proliferationInduction of apoptosis
AntimicrobialActivity against bacteriaDisruption of cell wall synthesis
Anti-inflammatoryReduction of cytokinesInhibition of inflammatory pathways

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds highlight how variations in substituents influence physicochemical and biological properties:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Thiazolidinone Substituent Amino Substituent Key Structural Differences Hypothesized Impact on Properties
Target Compound 3-Benzyl 2-[(2-Methylpropyl)amino] - Benzyl enhances π-π interactions; isobutyl increases lipophilicity.
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido... 3-Isobutyl 4-Methylbenzyl Aliphatic vs. aromatic thiazolidinone substituent Isobutyl reduces steric hindrance; 4-methylbenzyl may improve membrane permeability.
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H... 3-(2-Methoxyethyl) 1-Phenylethyl Ether-linked substituent Methoxyethyl increases polarity; phenylethyl introduces chiral center for enantioselective binding.
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 3-Allyl Ethylamino Unsaturated allyl group Allyl may participate in covalent bonding; ethylamino reduces steric bulk.

Key Observations:

Methoxyethyl (): Introduces polarity, improving aqueous solubility but possibly reducing cell permeability. Allyl (): The unsaturated bond offers reactivity for further functionalization or covalent inhibition mechanisms.

4-Methylbenzyl (): Combines lipophilic and aromatic properties, balancing membrane permeability and target engagement. 1-Phenylethyl (): Chiral center allows for enantiomer-specific activity, a critical factor in drug design .

Electronic and Steric Effects: The 2-thioxo group in all analogs enhances electron-withdrawing effects, stabilizing the conjugated system and influencing redox potentials . Bulkier substituents (e.g., benzyl, isobutyl) may induce steric hindrance, affecting binding to sterically sensitive targets like enzyme active sites .

Research Implications:

  • Structure-Activity Relationships (SAR): Substitution at the thiazolidinone 3-position and pyrido[1,2-a]pyrimidin-4-one 2-position are key modulators of bioactivity. For instance, benzyl groups may optimize anticancer activity via topoisomerase inhibition, while methoxyethyl derivatives could favor antibacterial applications .
  • Synthetic Feasibility : Microwave-assisted synthesis () could streamline the production of these complex heterocycles, enabling high-throughput screening.

Biological Activity

The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O3S2C_{20}H_{20}N_4O_3S_2 with a molecular weight of 416.52 g/mol. The structure features multiple functional groups that contribute to its biological properties, including thiazolidine and pyrimidine moieties. The compound's intricate design allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, similar to this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structural features showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential clinical applications in treating infections .

Anticancer Potential

The compound's structural components suggest possible anticancer activity. Thiazolidinone derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that these compounds can effectively reduce the viability of cancer cell lines such as HeLa and MCF-7 , indicating their potential as anticancer agents .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these activities are critical in evaluating their therapeutic potential in neurodegenerative diseases like Alzheimer's .

Study 1: Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of various thiazolidinone derivatives was evaluated against fungal and bacterial pathogens using agar diffusion methods. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with MIC values ranging from 12.5 to 50 µg/mL against tested strains .

Study 2: Anticancer Activity Assessment

Another study focused on the anticancer properties of thiazolidinone derivatives, where the target compound was shown to induce apoptosis in cancer cells via mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound at concentrations of 10 µM and above .

Study 3: Enzyme Inhibition Studies

Research examining the enzyme inhibition profile found that the compound demonstrated selective inhibition towards BChE with an IC50 of approximately 46 µM, which is comparable to known inhibitors like physostigmine. This suggests a potential role in treating conditions associated with cholinergic dysfunction .

Q & A

Q. What established synthetic routes are available for this compound, and how can researchers validate intermediate purity?

The compound is synthesized via multi-step protocols involving cyclocondensation and Schiff base formation. Key steps include:

  • Reaction of 6-amino-1,3-dimethyluracil with aromatic aldehydes to form imine intermediates, followed by cyclization with 2-mercaptoacetic acid to yield thiazolidinone cores .
  • Condensation of pyrido[1,2-a]pyrimidin-4-one precursors with thiazolidinone derivatives under acidic conditions.
    Validation: Use NMR (¹H/¹³C) to confirm intermediate structures and HPLC to assess purity (>95% recommended). IR spectroscopy can verify functional groups like C=O and C=S bonds .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy: Assign peaks for the thiazolidinone’s C=S (~125-130 ppm in ¹³C NMR) and pyrido[1,2-a]pyrimidin-4-one’s conjugated carbonyl groups (~165-170 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+ ion).
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients resolves impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final cyclization step?

  • Catalysis: Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent Selection: Polar aprotic solvents (DMF or DMSO) at 80–100°C improve solubility of intermediates .
  • Kinetic Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to identify optimal termination points .

Q. What strategies mitigate low solubility in aqueous bioassay buffers?

  • Prodrug Design: Introduce phosphate or acetyl groups at the pyrimidin-4-one’s NH site to enhance hydrophilicity .
  • Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .

Q. How can structure-activity relationships (SAR) be analyzed for antimicrobial activity?

  • Substitution Patterns: Modify the benzyl group (e.g., electron-withdrawing Cl or NO₂) to assess impact on Gram-positive bacterial inhibition .
  • Bioisosteric Replacement: Replace the thioxo group with oxo or selenoxo to evaluate redox-dependent activity .
  • In Silico Docking: Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Standardized Assays: Re-evaluate MIC values using CLSI guidelines for consistency in bacterial strains, inoculum size, and growth media .
  • Metabolic Stability Testing: Compare results under varying conditions (e.g., serum protein binding, pH) to identify confounding factors .

Q. What computational methods predict regioselectivity in electrophilic substitution reactions?

  • DFT Calculations: Gaussian 09 with B3LYP/6-31G(d) basis sets can model electron density maps to identify reactive sites (e.g., C-5 of pyrido[1,2-a]pyrimidin-4-one) .
  • Molecular Electrostatic Potential (MEP) Analysis: Visualize nucleophilic/electrophilic regions to guide functionalization .

Q. What purification challenges arise from byproducts in the final step, and how are they addressed?

  • Byproduct Formation: Oxidative dimerization of thiazolidinone intermediates may occur.
  • Mitigation: Use flash chromatography (silica gel, gradient elution) or preparative HPLC with a phenyl-hexyl stationary phase .

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